9H-Fluoren-9-one, 3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]-
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Overview
Description
9H-Fluoren-9-one, 3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]- is a synthetic organic compound belonging to the fluorene family. Fluorenes are known for their unique structural properties and have been widely studied for their applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 9H-Fluoren-9-one, 3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]- typically involves multiple steps. One common method starts with the preparation of 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole, which is then reacted with various aryl/heteroaryl aldehydes to form Schiff base intermediates. These intermediates are further reacted with thioglycolic acid and chloroacetyl chloride to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
9H-Fluoren-9-one, 3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and ethoxy groups, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism of action of 9H-Fluoren-9-one, 3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]- involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active sites of dihydrofolate reductase enzyme, inhibiting its activity. This interaction disrupts the folate pathway, which is crucial for DNA synthesis and cell division, thereby exerting its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Compared to other similar compounds, 9H-Fluoren-9-one, 3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]- stands out due to its unique structural features and broad range of applications. Similar compounds include:
2,7-Dichloro-9H-fluoren-4-yl thiazole: Used as a precursor in the synthesis of various bioactive agents.
3,6-Dichloro-2,7-bis[2-(1-piperidinyl)ethoxy]-9H-fluoren-9-one oxime: Known for its antimicrobial properties.
2,7-Dinitro-9H-fluoren-9-one: Utilized in the development of advanced materials.
These compounds share some structural similarities but differ in their specific applications and chemical properties.
Properties
CAS No. |
313499-49-9 |
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Molecular Formula |
C25H32Cl2N2O3 |
Molecular Weight |
479.4 g/mol |
IUPAC Name |
3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one |
InChI |
InChI=1S/C25H32Cl2N2O3/c1-5-28(6-2)9-11-31-23-15-19-17(13-21(23)26)18-14-22(27)24(16-20(18)25(19)30)32-12-10-29(7-3)8-4/h13-16H,5-12H2,1-4H3 |
InChI Key |
HLXSBCYARPPGGN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C2C(=C1)C(=O)C3=CC(=C(C=C32)Cl)OCCN(CC)CC)Cl |
Origin of Product |
United States |
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